N-(4-{4-ethyl-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide
Description
N-[4-(4-ETHYL-5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE is a complex organic compound that features a triazole ring, an oxadiazole ring, and a fluorophenyl group
Properties
Molecular Formula |
C15H15FN6O2S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[4-[4-ethyl-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C15H15FN6O2S/c1-3-22-14(12-13(17-9(2)23)21-24-20-12)18-19-15(22)25-8-10-6-4-5-7-11(10)16/h4-7H,3,8H2,1-2H3,(H,17,21,23) |
InChI Key |
IPZVMGMQNVGNJW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC=C2F)C3=NON=C3NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ETHYL-5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl iodide, 2-fluorobenzyl chloride, and various sulfur-containing compounds .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ETHYL-5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and substituted fluorophenyl derivatives .
Scientific Research Applications
N-[4-(4-ETHYL-5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(4-ETHYL-5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they may include modulation of signal transduction pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-ETHYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
- **2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL)ACETAMIDE
Uniqueness
N-[4-(4-ETHYL-5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE is unique due to its combination of a triazole ring, an oxadiazole ring, and a fluorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
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